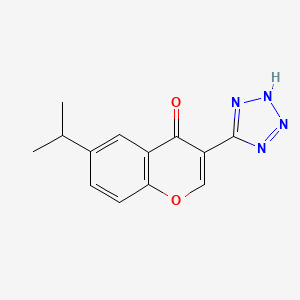
(1-Chloropropylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloropropylidene)propanedinitrile is an organic compound with the chemical formula C₆H₅ClN₂. This compound is characterized by the presence of a chlorinated propylidene group attached to a propanedinitrile moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropropylidene)propanedinitrile typically involves the reaction of propanedinitrile with chlorinated reagents under controlled conditions. One common method is the chlorination of propanedinitrile using thionyl chloride or phosphorus pentachloride, which introduces the chlorine atom into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (1-Chloropropylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted propanedinitrile derivatives.
Addition Reactions: The double bond in the propylidene group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Addition Reactions: Electrophiles like bromine, iodine, or hydrogen halides are used in the presence of catalysts or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted propanedinitrile derivatives, halogenated compounds, and functionalized organic molecules that serve as intermediates in further synthetic processes.
Aplicaciones Científicas De Investigación
(1-Chloropropylidene)propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents. Its derivatives have shown promise in the treatment of various diseases.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also employed in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Chloropropylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins, nucleic acids, and enzymes. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Malononitrile (Propanedinitrile): A simpler analog without the chlorinated propylidene group. It is widely used in organic synthesis and as a building block for various chemical reactions.
Cyanoacetonitrile: Another related compound with a similar nitrile functional group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Dicyanomethane: A compound with two nitrile groups attached to a central carbon atom. It is used as a precursor in the synthesis of heterocyclic compounds and other organic molecules.
Uniqueness: (1-Chloropropylidene)propanedinitrile is unique due to the presence of the chlorinated propylidene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific chemical transformations and applications that are not possible with simpler nitrile compounds.
Propiedades
Número CAS |
41808-48-4 |
|---|---|
Fórmula molecular |
C6H5ClN2 |
Peso molecular |
140.57 g/mol |
Nombre IUPAC |
2-(1-chloropropylidene)propanedinitrile |
InChI |
InChI=1S/C6H5ClN2/c1-2-6(7)5(3-8)4-9/h2H2,1H3 |
Clave InChI |
SLKYHGGYZIAGGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


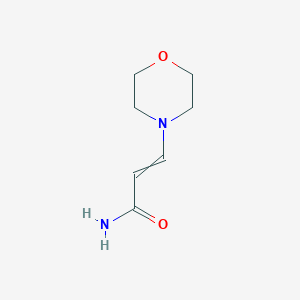
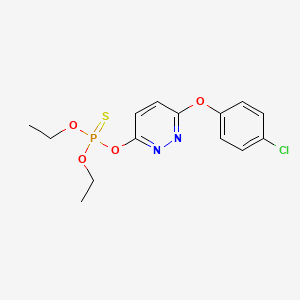

![Butane-1,4-diol;hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14651672.png)
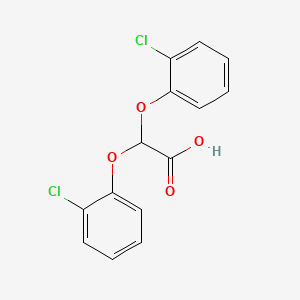
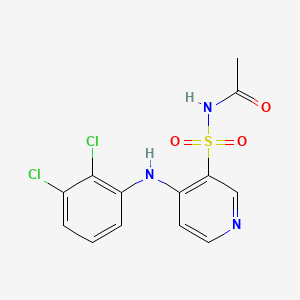
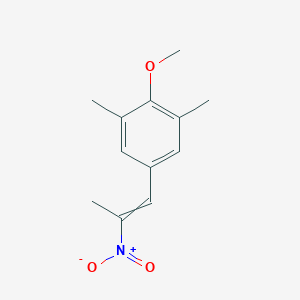
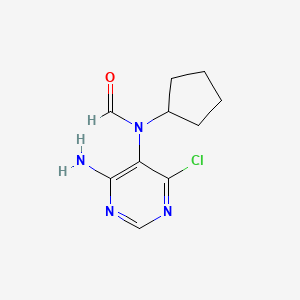
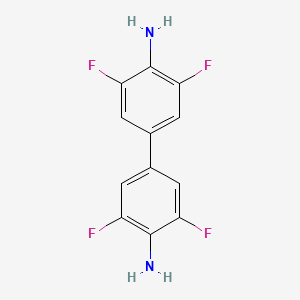
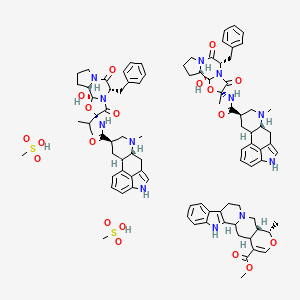
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
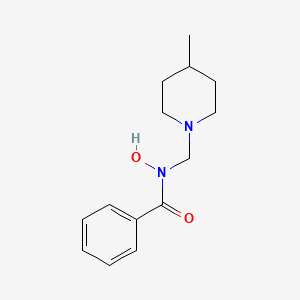
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
